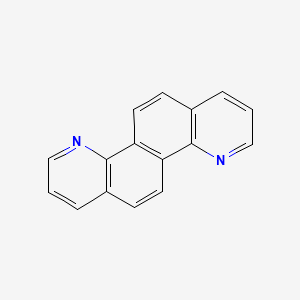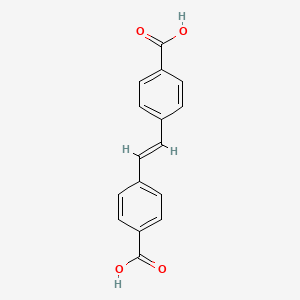
4,4'-Stilbenedicarboxylic acid
概述
描述
4,4’-Stilbenedicarboxylic acid is an organic compound with the chemical formula C16H12O4. It is a derivative of stilbene and contains two carboxylic acid groups attached to the benzene rings. This compound is known for its luminescent properties and is used as a ligand in various chemical applications .
作用机制
Target of Action
4,4’-Stilbenedicarboxylic acid (SDA) is a luminescent ligand that primarily targets metallic centers . It is useful as an organic linker due to the presence of two carboxylic groups, which form bridges between these metallic centers .
Mode of Action
The compound interacts with its targets through its two carboxylic groups, which form bridges between metallic centers . It has conjugated aromatic rings that facilitate the formation of a rigid linker .
Biochemical Pathways
It is known that the compound can be used in the hydrothermal synthesis of three-dimensional (3d) metal-organic frameworks .
Pharmacokinetics
It is known that the compound is a white crystal, insoluble in water, but soluble in organic solvents such as alcohols and ethers .
Result of Action
It is known that the compound can be used in the hydrothermal synthesis of three-dimensional (3d) metal-organic frameworks, which have potential usage in sensing, drug delivery, luminescence, and gas adsorption .
Action Environment
It is known that the compound should be stored in a dry, cool, and dark place to avoid contact with strong oxidizing agents and open flames .
生化分析
Biochemical Properties
4,4’-Stilbenedicarboxylic acid plays a significant role in biochemical reactions due to its ability to form stable complexes with various metal ions. It interacts with enzymes, proteins, and other biomolecules through its carboxylic groups, which can form hydrogen bonds and coordinate with metal centers . This compound is known to interact with metal-organic frameworks, which are used in various biochemical applications such as catalysis and molecular sensing . The nature of these interactions is primarily based on the formation of coordination bonds between the carboxylic groups of 4,4’-Stilbenedicarboxylic acid and the metal centers .
Cellular Effects
4,4’-Stilbenedicarboxylic acid has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism by interacting with specific biomolecules within the cell . For example, it has been observed that 4,4’-Stilbenedicarboxylic acid can enhance the UV aging resistance of bitumen by intercalating into layered double hydroxides . This interaction can lead to changes in the physical properties of the cell membrane and influence cellular function .
Molecular Mechanism
The molecular mechanism of 4,4’-Stilbenedicarboxylic acid involves its ability to form stable complexes with metal ions and other biomolecules. It exerts its effects at the molecular level by binding to specific sites on enzymes and proteins, leading to changes in their activity . For instance, the conjugated aromatic rings of 4,4’-Stilbenedicarboxylic acid facilitate the formation of rigid linkers, which can influence the structural properties of metal-organic frameworks . Additionally, this compound can act as an inhibitor or activator of certain enzymes, depending on the nature of the interaction .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4,4’-Stilbenedicarboxylic acid can change over time due to its stability and degradation properties. Studies have shown that this compound can maintain its stability under various conditions, making it suitable for long-term applications . Its effects on cellular function may vary depending on the duration of exposure and the specific experimental conditions . For example, the UV aging resistance of bitumen enhanced by 4,4’-Stilbenedicarboxylic acid can be sustained over extended periods .
Dosage Effects in Animal Models
The effects of 4,4’-Stilbenedicarboxylic acid in animal models can vary with different dosages. At low doses, this compound may exhibit beneficial effects, such as enhancing the stability of metal-organic frameworks . At high doses, it may cause toxic or adverse effects, depending on the specific animal model and experimental conditions . Threshold effects have been observed in studies, indicating that there is a specific dosage range within which 4,4’-Stilbenedicarboxylic acid exerts its optimal effects .
Metabolic Pathways
4,4’-Stilbenedicarboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . This compound can influence metabolic flux and metabolite levels by participating in reactions that involve the formation and breakdown of coordination complexes . The specific enzymes and cofactors involved in these pathways depend on the experimental conditions and the biological system being studied .
Transport and Distribution
The transport and distribution of 4,4’-Stilbenedicarboxylic acid within cells and tissues are influenced by its interactions with transporters and binding proteins . This compound can be transported across cell membranes through specific transporters, leading to its accumulation in certain cellular compartments . The localization and accumulation of 4,4’-Stilbenedicarboxylic acid can affect its activity and function within the cell .
Subcellular Localization
4,4’-Stilbenedicarboxylic acid is localized in specific subcellular compartments, where it exerts its effects on cellular function . The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific organelles . For example, it may be localized in the mitochondria, where it can influence cellular metabolism and energy production .
准备方法
Synthetic Routes and Reaction Conditions: One common method to synthesize 4,4’-stilbenedicarboxylic acid involves the reaction of dibromostilbene with sodium carbonate in an alcohol solution. The reaction is catalyzed by copper powder and is carried out at a temperature that maintains the solution at its boiling point. The product is then crystallized and purified .
Industrial Production Methods: In industrial settings, the preparation of 4,4’-stilbenedicarboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .
化学反应分析
Types of Reactions: 4,4’-Stilbenedicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens or nitrating agents under controlled conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Halogenated or nitrated stilbenedicarboxylic acids.
科学研究应用
4,4’-Stilbenedicarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a ligand in the synthesis of metal-organic frameworks (MOFs) due to its ability to form stable complexes with metal ions.
Biology: Investigated for its potential use in drug delivery systems and as a fluorescent probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of luminescent materials and as an intermediate in organic synthesis.
相似化合物的比较
- 4,4’-Dicarboxystilbene
- Biphenylethene-4,4’-dicarboxylic acid
- 4,4’-Diphenylethylenedicarboxylic acid
Comparison: 4,4’-Stilbenedicarboxylic acid is unique due to its specific structure that allows for the formation of stable metal-organic frameworks. Compared to similar compounds, it has enhanced luminescent properties and greater stability in complex formation .
属性
IUPAC Name |
4-[(E)-2-(4-carboxyphenyl)ethenyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O4/c17-15(18)13-7-3-11(4-8-13)1-2-12-5-9-14(10-6-12)16(19)20/h1-10H,(H,17,18)(H,19,20)/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBBQDUFLZGOASY-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC=C(C=C2)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=CC=C(C=C2)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100-31-2 | |
| Record name | Stilbene-4,4'-dicarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100312 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,4'-Stilbenedicarboxylic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40932 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Stilbene-4,4'-dicarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.581 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
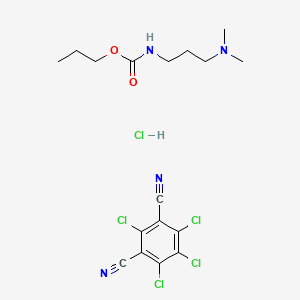
![N'-[4-(dimethylamino)phenyl]-N-propyloxamide](/img/structure/B1230778.png)
![2-Chloro-1-[4-(2-ethyl-7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)piperazin-1-yl]ethanone](/img/structure/B1230781.png)
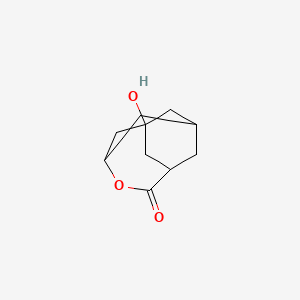
![N-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-2-[(1-ethyl-2-oxo-4-quinolinyl)oxy]acetamide](/img/structure/B1230785.png)
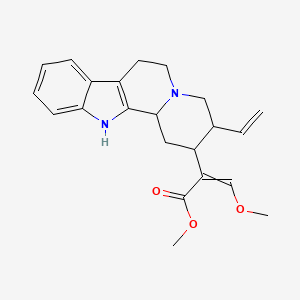
![N-[2-(2-ethyl-1-piperidinyl)ethyl]-2-[(2-methyl-1,3-benzothiazol-6-yl)sulfonylamino]acetamide](/img/structure/B1230787.png)
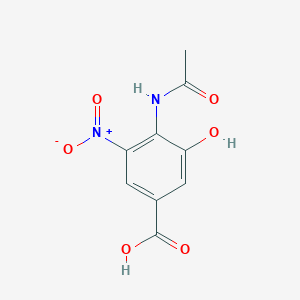
![1-(4-fluorophenyl)-N-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide](/img/structure/B1230789.png)
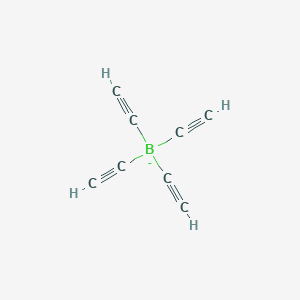
![5-[[4-(Diethylamino)anilino]methylidene]-1-(2-furanylmethyl)-1,3-diazinane-2,4,6-trione](/img/structure/B1230791.png)
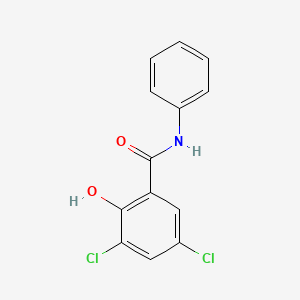
![N-[2-(2,4,6-trinitrophenyl)ethyl]aniline](/img/structure/B1230797.png)
